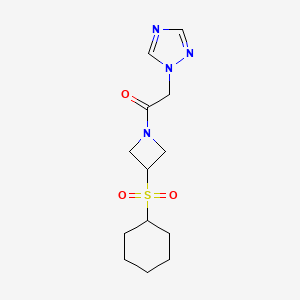

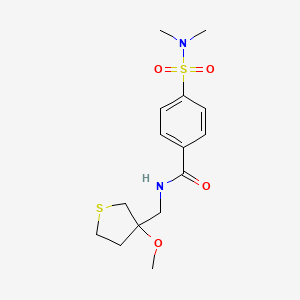

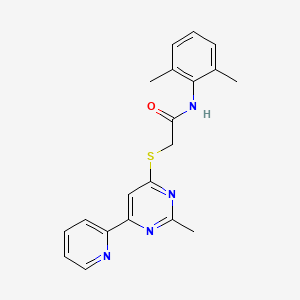

![molecular formula C14H16N2O2S B2499023 N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide CAS No. 2034455-26-8](/img/structure/B2499023.png)

N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide often involves complex synthetic routes due to the intricacy of the bicyclic azabicyclo structure. For example, the synthesis and characterization of related bicyclic compounds have been explored through methods that highlight the challenges and innovative strategies required to construct such frameworks. In one study, a method for synthesizing azabicyclo structures involved the thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane derivatives, showcasing the potential pathways to similar bicyclic systems (Dervan & Uyehara, 1976). Additionally, the use of photochemical [2+2]-cyclization has been applied to generate functionalized azabicycloheptanes, demonstrating a one-step synthesis approach for producing complex bicyclic analogs (Skalenko et al., 2018).

Molecular Structure Analysis

The molecular structure of azabicyclo compounds, including those similar to N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide, often reveals a compact and rigid framework. This rigidity is essential for their potential biological activities and chemical properties. For instance, a related compound was characterized using single crystal X-ray diffractometry, which provided detailed insights into the bond lengths and angles, demonstrating the conformational specifics of the bicyclic azabicyclo structure (Odame, Hosten, & Tshentu, 2020).

Chemical Reactions and Properties

Azabicyclo compounds exhibit a range of chemical reactions due to their unique structure, enabling diverse transformations and applications. The reactivity of such compounds is often explored through their participation in cycloaddition reactions, hydrogen abstractions, and other transformations that utilize the bicyclic azabicyclo core as a reactive intermediate. These reactions are pivotal in further derivatizing the core structure for potential applications in drug discovery and organic synthesis (Gensini et al., 2002).

Wissenschaftliche Forschungsanwendungen

Beta-Lactamase Inhibition

N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide is a compound that has been studied for its potential as a beta-lactamase inhibitor. Beta-lactamase inhibitors, such as CP-45,899, play a crucial role in extending the antibacterial spectrum of beta-lactams, enabling these antibiotics to effectively inhibit the growth of resistant bacteria harboring beta-lactamases. CP-45,899, in particular, has shown promise in inhibiting several bacterial penicillinases and cephalosporinases, demonstrating weak antibacterial activity on its own but potent effects when used in combination with beta-lactams like ampicillin against various resistant strains including Neisseria gonorrhoeae. This highlights the compound's potential in addressing antibiotic resistance by restoring the efficacy of beta-lactam antibiotics against resistant pathogens (English et al., 1978).

Drug Discovery Building Blocks

Research into the structural modification and synthesis of compounds similar to N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide has led to the development of advanced building blocks for drug discovery. These include the photochemical synthesis of 3-azabicyclo[3.2.0]heptanes, which are considered attractive for the development of new pharmaceuticals due to their structural complexity and potential for biological activity. Such methodologies enable the rapid synthesis of substituted 3-azabicyclo[3.2.0]heptanes from common chemicals, showcasing the versatility of these compounds in drug design and discovery efforts (Denisenko et al., 2017).

Synthesis and Characterization

The synthesis and characterization of novel Schiff base derivatives derived from amoxicillin, involving 4-thia-1-azabicyclo[3.2.0] heptane-2-carboxylic acid, highlight the compound's utility in creating new molecules with potential antibacterial activity. This demonstrates the broader applicability of the core structure in synthesizing new compounds with potential pharmacological applications, including antibacterial and fungicidal activities (Al-Masoudi et al., 2015).

Eigenschaften

IUPAC Name |

N-[2-oxo-2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c17-13(16-8-12-6-11(16)9-19-12)7-15-14(18)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVOJGNPQXEBPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2)C(=O)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-oxoethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

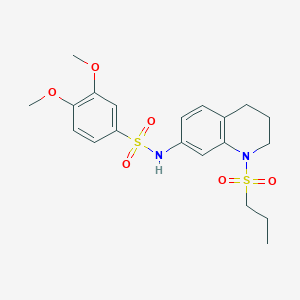

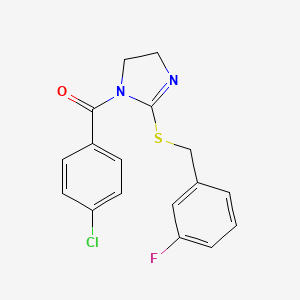

![7-(Benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2498940.png)

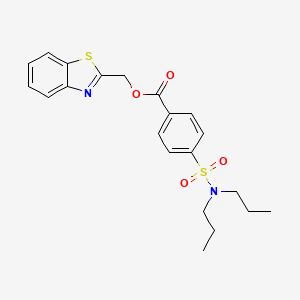

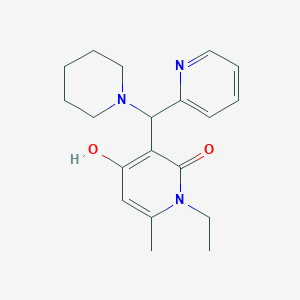

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498941.png)

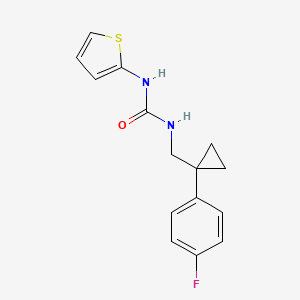

![4-chloro-N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2498943.png)

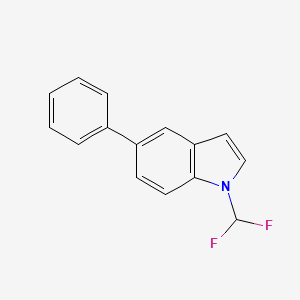

![4-Chloro-N-[1H-indol-3-yl-(3-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B2498948.png)

![2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2498961.png)